molecular formula C11H13N3S B12109166 [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide

[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide

Cat. No.: B12109166
M. Wt: 219.31 g/mol
InChI Key: NSDYLTVZPYDTLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Dimethylation: The indole core is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Sulfanyl Group: The dimethylated indole is reacted with thiourea to introduce the sulfanyl group.

    Formation of Methanimidamide: Finally, the sulfanyl group is converted to methanimidamide using appropriate reagents like formamidine acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium iodide, potassium carbonate, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carboxaldehyde: Another indole derivative with different functional groups.

    3-(Methylthio)-1H-indole: Similar structure but with a methylthio group instead of methanimidamide.

    2,3-Dimethyl-1H-indole: Lacks the sulfanyl and methanimidamide groups.

Uniqueness

[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

(1,2-dimethylindol-3-yl) carbamimidothioate

InChI

InChI=1S/C11H13N3S/c1-7-10(15-11(12)13)8-5-3-4-6-9(8)14(7)2/h3-6H,1-2H3,(H3,12,13)

InChI Key

NSDYLTVZPYDTLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)SC(=N)N

Origin of Product

United States

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